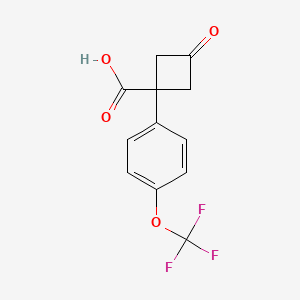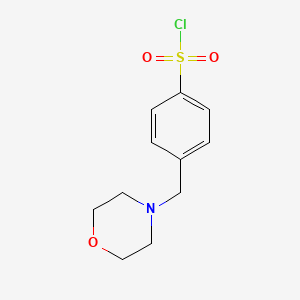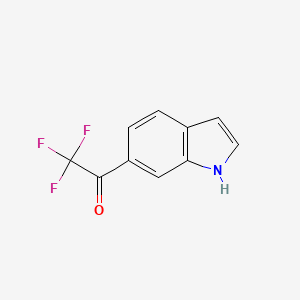![molecular formula C12H19Cl2FN2 B15319459 (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride](/img/structure/B15319459.png)
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and the piperazine derivative.
Methylation: The final step involves the methylation of the piperazine ring using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 2-fluorobenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound may affect various signaling pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-1-[(2-chlorophenyl)methyl]-2-methylpiperazinedihydrochloride
- (2S)-1-[(2-bromophenyl)methyl]-2-methylpiperazinedihydrochloride
- (2S)-1-[(2-iodophenyl)methyl]-2-methylpiperazinedihydrochloride
Uniqueness
The presence of the fluorophenyl group in (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets, compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for specific applications in medicinal chemistry and pharmacology.
Propiedades
Fórmula molecular |
C12H19Cl2FN2 |
|---|---|
Peso molecular |
281.19 g/mol |
Nombre IUPAC |
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13;;/h2-5,10,14H,6-9H2,1H3;2*1H/t10-;;/m0../s1 |
Clave InChI |
LQFFFWLZEVHCAS-XRIOVQLTSA-N |
SMILES isomérico |
C[C@H]1CNCCN1CC2=CC=CC=C2F.Cl.Cl |
SMILES canónico |
CC1CNCCN1CC2=CC=CC=C2F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B15319377.png)
![Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride](/img/structure/B15319378.png)
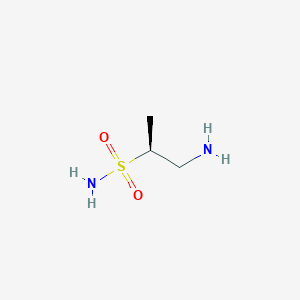
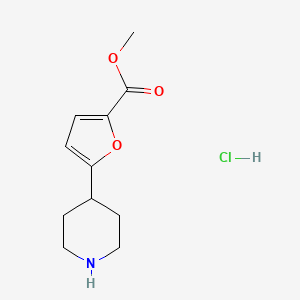
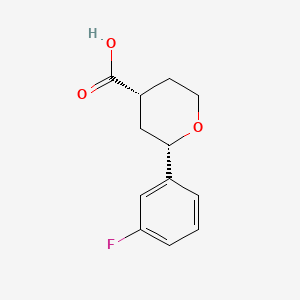
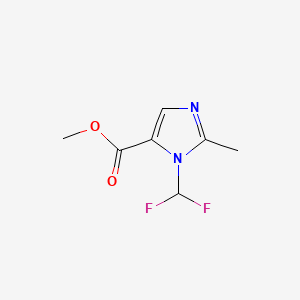
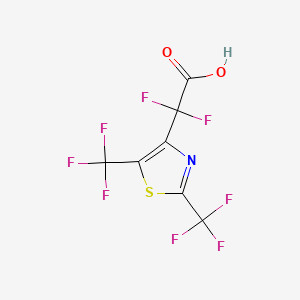
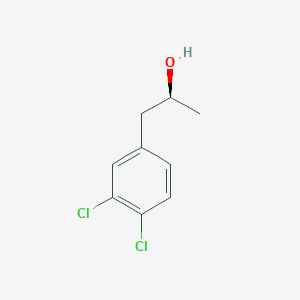
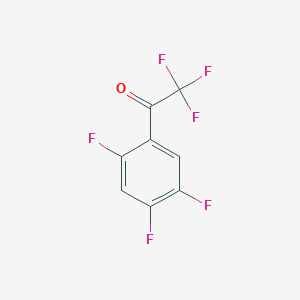
![2-{Spiro[2.5]octan-6-yl}aceticacid](/img/structure/B15319440.png)
